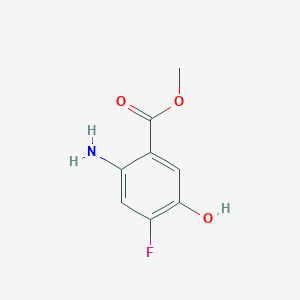

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Übersicht

Beschreibung

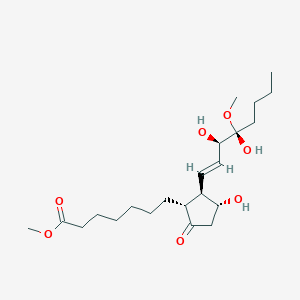

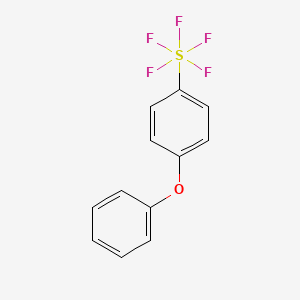

“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H8FNO3 . It is used in organic chemistry as a building block .

Synthesis Analysis

The synthesis of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” involves a reaction with potassium carbonate in dimethyl sulfoxide at 90°C for about 2 hours . The mixture is then cooled to ambient temperature and taken in EtOAc (50 mL) and washed with 10% aqueous citric acid, water, saturated aqueous NaHCO3, and brine . The organic phase is dried with MgSO4 and filtered, then concentrated under reduced pressure .Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is 185.15 . It has 13 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and 2 H-bond donors .Chemical Reactions Analysis

“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds, with the ability to inhibit cytosolic phospholipase A2 . It is also an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.34 . It has a solubility of 1.56 mg/ml or 0.00845 mol/l .Wissenschaftliche Forschungsanwendungen

1. Biomedical Imaging and Diagnostics

- Fluorescent Sensor for Al3+ Detection : A study discusses a chemosensor based on o-aminophenol, exhibiting selectivity towards Al3+ ions, useful in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

2. Cancer Research and Therapeutics

- Potential PET Cancer Imaging Agents : Research on fluorinated 2-arylbenzothiazoles, showing inhibitory activity against cancer cell lines, suggests that carbon-11 labeled variants could be effective probes for PET imaging in cancer (Wang et al., 2006).

- Synthesis of Antitumor Benzothiazoles : A study elaborates on the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which are potent in vitro against human breast cancer cell lines (Hutchinson et al., 2001).

3. Chemical Synthesis and Analysis

- Synthesis Optimization : An optimal synthesis route for Methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid was developed (Yin Jian-zhong, 2010).

- High-Performance Liquid Chromatography : A method using 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids, including its application in high-performance liquid chromatography, is discussed (Watanabe & Imai, 1981).

4. Environmental and Analytical Applications

- Detection of Aromatic Metabolites in Methanogenic Consortium : Research on the use of fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, indicating a demethylation reaction in the degradation pathway (Londry & Fedorak, 1993).

Safety And Hazards

The safety information for “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” indicates a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUONMUAAVMIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718836 | |

| Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

CAS RN |

1113049-61-8 | |

| Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)

![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)

![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)